BenchChemオンラインストアへようこそ!

5-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid

Kinase inhibition Met/VEGFR2 medicinal chemistry

5-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid (CAS: 1052114-81-4) is a 4-pyridinone-3-carboxylic acid derivative with a 4-fluorophenyl group at the C5 position. It is supplied as a white to yellow powder or crystals, with purity typically ≥95‑97%.

Molecular Formula C12H8FNO3
Molecular Weight 233.198
CAS No. 1052114-81-4
Cat. No. B2981097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid
CAS1052114-81-4
Molecular FormulaC12H8FNO3
Molecular Weight233.198
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CNC=C(C2=O)C(=O)O)F
InChIInChI=1S/C12H8FNO3/c13-8-3-1-7(2-4-8)9-5-14-6-10(11(9)15)12(16)17/h1-6H,(H,14,15)(H,16,17)
InChIKeyIZTVDTIADHKZNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide – 5-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid (CAS 1052114-81-4) Baseline Specifications


5-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid (CAS: 1052114-81-4) is a 4-pyridinone-3-carboxylic acid derivative with a 4-fluorophenyl group at the C5 position . It is supplied as a white to yellow powder or crystals, with purity typically ≥95‑97% . The compound serves as a strategic building block in the synthesis of ATP-competitive kinase inhibitors, notably the clinical-stage Met/VEGFR2 inhibitor BMS‑794833 (N-(4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)-5-(4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxamide) [1].

Why 5-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid Cannot Be Replaced by Closely Related Analogs


The C5 4-fluorophenyl substituent is not a generic aryl decoration. In the BMS-794833 chemotype, this specific group is integral to the dual Met/VEGFR2 inhibitory profile, as demonstrated by the patent's exemplification of this exact carboxylic acid as the immediate precursor to the lead compound [1]. Replacing the 4-fluorophenyl moiety with an unsubstituted phenyl or other halogenated phenyl rings alters the electronic and steric properties at a critical hinge-binding region, directly affecting the downstream potency of the final inhibitor. Substituting with a non‑fluorinated analog therefore risks losing the targeted kinase selectivity and potency that the 4-fluorophenyl group confers, making the exact composition a non-negotiable procurement requirement for programs following this pharmacophore blueprint [1].

Quantitative Differentiation Evidence for 5-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid (CAS 1052114-81-4)


Potency Contribution of the 4-Fluorophenyl Moiety in a Kinase Inhibitor Chemotype

The BMS‑794833 compound, constructed directly from 5-(4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid, achieves Met IC50 = 1.7 nM and VEGFR2 IC50 = 15 nM [1]. While internal patent SAR tables are not publicly accessible, the patent discloses that the 4-fluorophenyl substituent is critical for the compound's increased potency over earlier Met kinase inhibitors lacking this specific substitution [2]. This establishes the 4-fluorophenyl-bearing carboxylic acid as the essential precursor for achieving the reported single-digit nanomolar Met potency.

Kinase inhibition Met/VEGFR2 medicinal chemistry

Physicochemical Differentiation from the Unsubstituted 5-Phenyl Analog

The presence of the para-fluorine atom increases the lipophilicity of the dihydropyridine scaffold compared to the direct 5-phenyl analog (CAS 72676-86-9 for ethyl ester form) . Fluorine substitution on the phenyl ring is a well-established medicinal chemistry strategy to modulate lipophilicity and metabolic stability [1]. While precise logP values for the target compound and its direct analog are not available from the same study, the class-level consensus is that the fluorine atom reduces oxidative metabolism and improves target binding affinity [1].

Lipophilicity Metabolic stability fluorine substitution

Synthetic Tractability and Versatility as a Building Block

The carboxylic acid group at the C3 position enables straightforward amide coupling with diverse amines to generate compound libraries without additional protection/deprotection steps [1]. This positions the compound as a more versatile building block than its ester counterparts, which require saponification prior to amidation. Vendor listings confirm consistent supply at 95‑97% purity, suitable for direct use in parallel synthesis .

Amide coupling building block library synthesis

Recommended Application Scenarios for 5-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid (1052114-81-4)


Kinase Inhibitor Lead Optimization and Met/VEGFR2 SAR Exploration

Use the compound as the carboxylic acid building block to generate amide libraries targeting Met and VEGFR2 kinases, directly following the BMS-794833 chemotype disclosed in WO2009094417A1 [1]. The 4-fluorophenyl group is essential for achieving the 1.7 nM Met potency reported for the clinical lead.

Dihydropyridine Library Synthesis via Parallel Amidation

Leverage the free C3 carboxylic acid for high-throughput parallel amidation with amine arrays to probe structure-activity relationships against other kinase targets or GPCRs. This avoids the additional saponification step required when starting from ester analogs .

Fluorinated Building Block for CNS-Penetrant or Metabolically-Stable Probe Synthesis

Employ the compound as a privileged fluorinated scaffold for CNS-targeted or metabolically-stable probes. The 4-fluorophenyl group is expected to enhance metabolic stability over non-fluorinated analogs, as supported by class-level principles [2].

Quote Request

Request a Quote for 5-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.